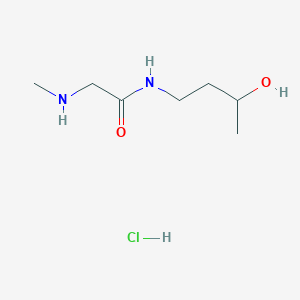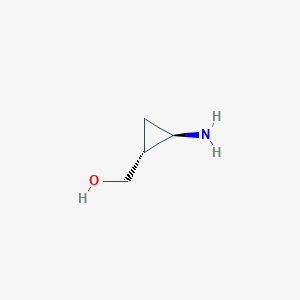![molecular formula C10H11N3O B1455650 [1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1126635-69-5](/img/structure/B1455650.png)
[1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol
Overview
Description
1H-1,2,3-Triazole molecules play a vital role in pharmaceuticals and agrochemicals . The triazole moiety is very important in organic chemistry due to its broad range of applications in biomedicinal, biochemical, and material sciences .
Synthesis Analysis
A series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material .Molecular Structure Analysis
The molecular structure of the Schiff base compound mentioned in the first paper is characterized by X-ray crystallography, revealing bond lengths and angles typical for such compounds .Chemical Reactions Analysis
The synthesis of related compounds involves reactions such as condensation to form Schiff bases and reduction reactions .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Crystal Structure Analysis : Research has been conducted on the synthesis and structural characterization of compounds similar to [1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol. For instance, bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol was synthesized and analyzed using NMR, IR, MS spectra, and X-ray diffraction crystallography (Dong & Huo, 2009).
Catalytic and Biochemical Applications
Catalyst for Huisgen 1,3-Dipolar Cycloadditions : A tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand demonstrated significant catalytic properties in Huisgen 1,3-dipolar cycloadditions. This compound forms a stable complex with CuCl, which catalyzes cycloaddition efficiently (Ozcubukcu et al., 2009).
Antimicrobial Activity : Certain derivatives of the triazole class, such as benzofuran based 1,2,3-triazoles, have demonstrated high antimicrobial activity, suggesting potential pharmaceutical applications (Sunitha et al., 2017).
Anticancer Activity : Novel aziridine-1,2,3-triazole hybrid derivatives, related to the core structure of this compound, have shown notable anticancer activity, especially against human leukemia and hepatoma cells (Dong et al., 2017).
Material Science and Corrosion Inhibition
Corrosion Inhibition : Triazole derivatives like (1-Benzyl-1H-1,2,3-triazole-4-yl)methanol have been investigated as corrosion inhibitors for mild steel in acidic mediums. These compounds have been shown to be effective in inhibiting corrosion, with potential applications in material science (Ma et al., 2017).
Corrosion Inhibition Mechanism Analysis : The corrosion inhibition mechanism of mild steel in hydrochloric acid by a triazole derivative, (1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methanol, was studied, revealing insights into the adsorption process and interaction with the steel surface (Boutouil et al., 2019).
Mechanism of Action
Target of Action
The compound contains a 1,2,3-triazole ring and a phenyl group. Compounds containing the 1,2,3-triazole ring have been found to play a vital role in pharmaceuticals and agrochemicals . They have a broad range of applications in biomedicinal, biochemical, and material sciences . The phenyl group is a common structural unit in many bioactive compounds and can interact with a variety of biological targets.
Biochemical Pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it may affect. Compounds containing the 1,2,3-triazole ring have been found to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Based on the biological activities associated with 1,2,3-triazole-containing compounds, it could potentially have a variety of effects depending on the target it interacts with .
Future Directions
properties
IUPAC Name |
[1-(3-methylphenyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-8-3-2-4-10(5-8)13-6-9(7-14)11-12-13/h2-6,14H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLNWVOSWXQXDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,5-Dimethyl-3-[(4-methyl-1-piperazinyl)methyl]benzaldehyde dihydrochloride](/img/structure/B1455570.png)
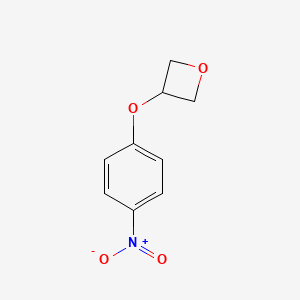



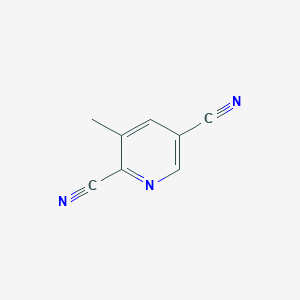
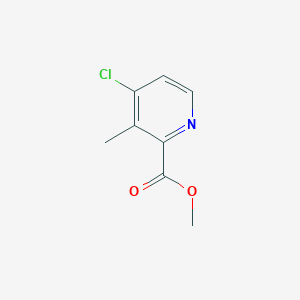

![7-Methylthieno[3,2-d]pyrimidine](/img/structure/B1455585.png)
![4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-b]pyridine hydrochloride](/img/structure/B1455586.png)
